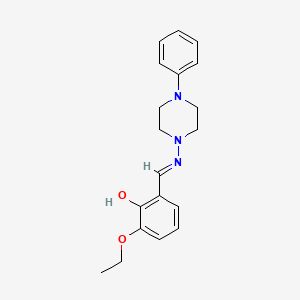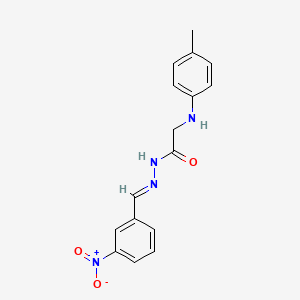![molecular formula C19H17N5OS B11970991 3-[(3-ethyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-yl)hydrazo]-2-indolone](/img/structure/B11970991.png)
3-[(3-ethyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-yl)hydrazo]-2-indolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-1H-INDOLE-2,3-DIONE 3-[(2-ETHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE] is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1H-INDOLE-2,3-DIONE 3-[(2-ETHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE] typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole core, followed by the introduction of the hydrazone moiety. Common reagents used in these reactions include indole-2,3-dione, hydrazine derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes are designed to ensure consistent quality and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-1H-INDOLE-2,3-DIONE 3-[(2-ETHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
(3E)-1H-INDOLE-2,3-DIONE 3-[(2-ETHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (3E)-1H-INDOLE-2,3-DIONE 3-[(2-ETHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE] involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
Indole-2,3-dione derivatives: These compounds share the indole core structure and exhibit similar chemical properties.
Hydrazone derivatives: Compounds with hydrazone moieties that have comparable reactivity and applications.
Uniqueness
(3E)-1H-INDOLE-2,3-DIONE 3-[(2-ETHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)HYDRAZONE] is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H17N5OS |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
3-[(10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C19H17N5OS/c1-2-14-21-17(15-11-7-5-9-13(11)26-19(15)22-14)24-23-16-10-6-3-4-8-12(10)20-18(16)25/h3-4,6,8,20,25H,2,5,7,9H2,1H3 |
Clave InChI |
VIQKPURUPNZOEZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C2C3=C(CCC3)SC2=N1)N=NC4=C(NC5=CC=CC=C54)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-3-Butyl-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970914.png)
![2-[Bromo(phenyl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B11970927.png)

![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11970939.png)


![4-chloro-N-((Z)-1-{[(2-furylmethyl)amino]carbonyl}-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}ethenyl)benzamide](/img/structure/B11970961.png)


![2-(4-Bromophenyl)-7,9-dichloro-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11970970.png)

![2,4-dibromo-6-[(E)-{[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11970977.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970984.png)
